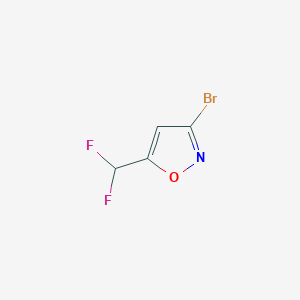

3-Bromo-5-(difluoromethyl)isoxazole

Description

The Strategic Significance of the Isoxazole (B147169) Heterocycle in Chemical Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structural motif found in numerous pharmaceuticals and agrochemicals. nih.govacs.org Its prevalence stems from its metabolic stability, ability to participate in hydrogen bonding, and its role as a versatile synthetic intermediate. researchgate.net The isoxazole core can be readily functionalized, allowing for the generation of diverse molecular architectures. researchgate.netsioc-journal.cn

Advanced Perspectives on Halogenation Strategies in Heterocyclic Systems

Halogenation of heterocyclic compounds is a critical tool for modulating their reactivity and biological activity. The introduction of a bromine atom, as seen in 3-bromo-isoxazole derivatives, provides a handle for further synthetic transformations, such as cross-coupling reactions and nucleophilic substitutions. smolecule.comresearchgate.net These reactions enable the construction of more complex molecular frameworks, making halogenated heterocycles valuable building blocks in organic synthesis. sioc-journal.cn

The Multifaceted Impact of Fluoroalkyl Moieties in Molecular Design and Reactivity

The incorporation of fluoroalkyl groups, such as the difluoromethyl (CHF2) group, can profoundly influence a molecule's properties. The difluoromethyl group is often considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine groups, potentially enhancing a drug's interaction with its target. alfa-chemistry.comacs.orgresearchgate.net This can lead to improved metabolic stability and bioavailability. alfa-chemistry.comontosight.ai

Current Landscape and Research Trajectories for 3-Bromo-5-(difluoromethyl)isoxazole

While extensive research exists on halogenated isoxazoles and fluoroalkyl-containing compounds, dedicated studies on this compound are less common. However, its structural motifs suggest significant potential as a building block in the synthesis of novel bioactive compounds. Current research trajectories in related areas point towards the use of such compounds in the development of new therapeutic agents and functional materials. The strategic positioning of the bromo and difluoromethyl groups offers a unique combination of reactivity and physicochemical properties, making it a target of interest for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C4H2BrF2NO |

|---|---|

Molecular Weight |

197.97 g/mol |

IUPAC Name |

3-bromo-5-(difluoromethyl)-1,2-oxazole |

InChI |

InChI=1S/C4H2BrF2NO/c5-3-1-2(4(6)7)9-8-3/h1,4H |

InChI Key |

KIIQODGTBPYAFT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1Br)C(F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Precursors for 3 Bromo 5 Difluoromethyl Isoxazole

Foundational Synthetic Routes to Isoxazole (B147169) Derivatives

The synthesis of the isoxazole ring is a well-established field in heterocyclic chemistry, with several robust methods at the disposal of synthetic chemists. The most prevalent and versatile of these is the [3+2] dipolar cycloaddition reaction, which involves the reaction of a nitrile oxide with a dipolarophile, typically an alkyne or an alkene. nih.govresearchgate.net This method's popularity stems from its high degree of regioselectivity and functional group tolerance. organic-chemistry.orgnih.gov

Alternative strategies to construct the isoxazole nucleus include the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. nih.govnih.gov Electrophilic cyclization of substrates like 2-alkyn-1-one O-methyl oximes also provides a powerful route to highly substituted isoxazoles. organic-chemistry.orgnih.gov These foundational routes provide the basic framework upon which more complex, substituted isoxazoles like 3-bromo-5-(difluoromethyl)isoxazole are built.

A variety of catalysts, including copper and ruthenium, have been employed to facilitate these cycloaddition reactions, often leading to improved yields and regioselectivity. nih.govmdpi.com However, there is also a significant drive towards developing metal-free synthetic conditions to enhance the environmental friendliness of these processes. nih.gov

Design Principles for Precursors Leading to this compound

The design of precursors for the synthesis of this compound is governed by the chosen synthetic strategy. A convergent approach, where the isoxazole ring is formed from precursors already bearing the bromo and difluoromethyl moieties, is often ideal.

For a [3+2] cycloaddition pathway, two primary precursor designs can be envisioned:

Nitrile Oxide Precursor with Bromo Group and Alkyne with Difluoromethyl Group: This involves the generation of a bromo-substituted nitrile oxide (e.g., from a dibromoformaldoxime) and its reaction with a difluoromethyl-containing alkyne. google.com

Nitrile Oxide Precursor with Difluoromethyl Group and Alkyne with Bromo Group: Conversely, a difluoromethyl-substituted nitrile oxide could be reacted with a bromo-alkyne.

A linear approach involves forming a simpler isoxazole core first, followed by the sequential or simultaneous introduction of the bromo and difluoromethyl groups. For instance, a precursor like 5-formylisoxazole could be synthesized, which is then subjected to bromination and subsequent deoxofluorination to install the required groups. nih.gov The choice between these strategies depends on the availability of starting materials, reaction efficiency, and control over regiochemistry.

Direct Functionalization Approaches for Incorporating Bromine and Difluoromethyl Groups

The introduction of bromine and difluoromethyl groups onto a pre-formed isoxazole ring is a key strategy in the synthesis of the target compound.

Electrophilic Bromination Protocols

The isoxazole ring can undergo electrophilic substitution. Bromination typically occurs at the C4 position if it is unsubstituted. However, direct bromination at the C3 or C5 position is less common and often requires specific precursors or reaction conditions. A more common strategy is to use a precursor that already contains the bromine atom, such as dibromoformaldoxime, which can then be used to construct the isoxazole ring with the bromine atom at the 3-position. google.comgoogle.com In some cases, bromination can lead to the formation of spiro-isoxazoline structures through intramolecular cyclization if a nucleophilic group is present on a side chain. rsc.orgnih.gov

| Reagent | Position of Bromination | Reference |

| Pyridinium (B92312) tribromide | C4 | nih.gov |

| Dibromoformaldoxime (precursor) | C3 | google.com |

Radical Difluoromethylation Techniques

The introduction of a difluoromethyl (CF2H) group has become an area of intense research due to the unique properties this moiety imparts to bioactive molecules. nih.gov Radical difluoromethylation has emerged as a powerful tool for this purpose. rsc.org These methods often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the heterocyclic substrate.

For the synthesis of 5-(difluoromethyl)isoxazole, a common precursor is a 5-formylisoxazole. The aldehyde functional group can be converted to the difluoromethyl group via deoxofluorination. nih.gov Reagents like diethylaminosulfur trifluoride (DAST) are often employed for such transformations.

Alternatively, radical difluoromethylation of a suitable isoxazole precursor could be achieved using reagents like Zn(SO2CF2H)2 under Minisci-type conditions, although the regioselectivity of such a reaction on the isoxazole ring would need to be carefully controlled. nih.gov

| Precursor Reagent | Type of Reaction | Target Group | Reference |

| 5-Formylisoxazole | Deoxofluorination | 5-(difluoromethyl) | nih.gov |

| PhSO2CF2I | Radical addition | (phenylsulfonyl)difluoromethyl | cas.cn |

| Zn(SO2CF2H)2 | Radical C-H difluoromethylation | C-CF2H | nih.gov |

Cycloaddition Reactions in the Construction of the this compound Core

Cycloaddition reactions are paramount in the construction of the isoxazole ring system itself.

[3+2] Dipolar Cycloaddition Pathways for Isoxazole Formation

The [3+2] dipolar cycloaddition, also known as the Huisgen cycloaddition, is the most widely employed method for synthesizing the isoxazole ring. nih.gov This reaction involves the combination of a 1,3-dipole (a nitrile oxide) with a dipolarophile (an alkyne). researchgate.netnih.govmdpi.com

To synthesize this compound, a plausible and efficient route involves the [3+2] cycloaddition of dibromoformaldoxime with a difluoromethyl-substituted alkyne. google.com Dibromoformaldoxime serves as a precursor to bromonitrile oxide, which is generated in situ. The reaction with an appropriately substituted alkyne would then yield the desired this compound with high regioselectivity. The reaction conditions are typically mild, often proceeding at room temperature in the presence of a mild base like potassium bicarbonate. google.com

A comprehensive study on the synthesis of 5-fluoroalkyl-substituted isoxazoles utilized a metal-free [3+2] cycloaddition of halogenoximes with fluoroalkyl-substituted alkenes to produce 5-trifluoromethylisoxazoles. nih.gov A similar strategy could be adapted for the difluoromethyl analogue. For instance, the reaction of a suitable halogenoxime with a difluoromethyl-containing alkene could lead to a difluoromethyl-isoxazoline, which can then be oxidized to the isoxazole.

The regioselectivity of the cycloaddition is a critical aspect, and it is generally well-controlled in these reactions, leading predominantly to the 3,5-disubstituted isoxazole isomer. organic-chemistry.orgmdpi.com

| 1,3-Dipole Precursor | Dipolarophile | Product | Reference |

| Dibromoformaldoxime | 3-Butyn-2-ol (B105428) | 3-bromo-5-(1-hydroxyethyl)-isoxazole | google.com |

| Halogenoximes | CF3-substituted alkenes | 5-trifluoromethylisoxazoles | nih.gov |

| Arylnitrile oxides | Propargyl-substituted dihydroisoindolin-1-one | 3,5-disubstituted isoxazoles | mdpi.com |

Regioselective Considerations in Cycloaddition Routes

The cornerstone of isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, typically an alkyne or an alkene. The regioselectivity of this reaction is of paramount importance in ensuring the desired arrangement of substituents on the isoxazole ring.

One promising strategy for the synthesis of this compound involves the use of a bromo-substituted precursor in the cycloaddition step. The reaction of a nitrile oxide with a 1,1-disubstituted bromoalkene can function as an alkyne surrogate, leading to the regioselective formation of 3,5-disubstituted isoxazoles. nih.govnih.gov This approach proceeds through a 5,5-disubstituted bromoisoxazoline intermediate, which then undergoes elimination of HBr to afford the aromatic isoxazole. nih.gov The regioselectivity is governed by both steric and electronic factors of the nitrile oxide and the bromoalkene. mdpi.com For instance, the cycloaddition of a nitrile oxide to an electron-deficient bromoalkene is expected to yield the 3,5-disubstituted isoxazole. researchgate.net

Alternatively, employing an alkynylboronate in a 1,3-dipolar cycloaddition with a nitrile oxide can provide excellent regiocontrol, leading to the formation of isoxazoleboronic esters which can be further functionalized. researchgate.net The regioselectivity in these reactions is influenced by the electronic and steric nature of the nitrile oxide and the alkyne, with density functional theory (DFT) studies indicating that distortion energies required to achieve the transition states play a key role. nih.gov

A plausible precursor for the difluoromethyl group at the C5 position is an alkyne bearing this moiety. The cycloaddition of a bromo-substituted nitrile oxide with a difluoromethyl-containing alkyne would be a direct approach. However, the synthesis and stability of such precursors, as well as the resulting regioselectivity, would need careful optimization.

Post-Cyclization Functional Group Interconversions for Bromine and Difluoromethyl Introduction

An alternative to incorporating the bromo and difluoromethyl groups during the initial cycloaddition is to introduce them onto a pre-formed isoxazole ring through post-cyclization functional group interconversions.

Introduction of the Difluoromethyl Group: A key strategy for the synthesis of 5-(difluoromethyl)isoxazoles involves the late-stage deoxofluorination of a 5-formylisoxazole precursor. nih.gov This transformation can be achieved using reagents such as morph-DAST. The required 5-formylisoxazole can be prepared through the oxidation of a 5-hydroxymethylisoxazole, which in turn is accessible via a metal-free cycloaddition of a suitable nitrile oxide with propargyl alcohol. nih.gov For instance, 3-bromoisoxazole-5-carbaldehyde is a known compound and serves as a direct precursor. bldpharm.comchemsrc.com

Introduction of the Bromine Atom: The introduction of a bromine atom at the C3 position of a pre-formed 5-(difluoromethyl)isoxazole is more challenging. Electrophilic bromination of isoxazoles typically occurs at the C4 position. nih.gov However, electrophilic ring-opening bromination reactions of isoxazoles using agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBI) have been reported to yield halogenated products. researchgate.net Another approach could involve a directed metalation-bromination strategy, although this is less common for the C3 position of isoxazoles. More established is the synthesis of 3-bromoisoxazoles via the reaction of dibromoformaldoxime with alkynes.

A viable synthetic sequence could therefore involve the initial synthesis of 5-(difluoromethyl)isoxazole followed by a selective C3-bromination. Alternatively, starting with a 3-bromoisoxazole (B39813) derivative and introducing the difluoromethyl group at the C5 position is also a feasible pathway.

Development of Stereoselective and Enantioselective Syntheses of Analogues

While this compound itself is achiral, the development of stereoselective and enantioselective syntheses for its analogues is a significant area of research, particularly for applications in medicinal chemistry. Chiral isoxazole derivatives have shown promise as bioactive molecules. anu.edu.au

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral isoxazole derivatives. For example, chiral phosphoric acid catalysts have been employed in the atroposelective arylation of 5-aminoisoxazoles. mdpi.com Similarly, chiral bifunctional organocatalysts can be used for the enantioselective synthesis of various heterocyclic compounds.

The synthesis of chiral isoxazoline (B3343090) derivatives, which are precursors to isoxazoles, can also be achieved with high enantioselectivity using organocatalytic methods. These methods often involve [3+2] cycloaddition reactions where the catalyst controls the stereochemical outcome.

Catalytic Strategies in the Synthesis of Halogenated Difluoromethylated Heterocycles

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of synthetic methods for complex molecules like this compound.

Metal-Catalyzed Annulation and Functionalization

Transition metal catalysis offers a range of powerful methods for the synthesis and functionalization of isoxazoles.

Copper- and Ruthenium-Catalyzed Cycloadditions: Copper(I)-catalyzed cycloaddition of nitrile oxides to terminal alkynes is a well-established method for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.govresearchgate.net Ruthenium catalysts can be employed to achieve reversed regioselectivity, yielding 3,4-disubstituted isoxazoles. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in the functionalization of pre-formed halo-isoxazoles. For instance, 4-iodoisoxazoles can undergo Suzuki-Miyaura coupling reactions to introduce various substituents. nih.govmdpi.com

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been used for the directed C-H alkenylation of isoxazoles, offering a route to functionalized derivatives. mdpi.com

Nickel-Catalyzed Cross-Coupling: Nickel-catalyzed C-N cross-coupling of organoboronic acids with 5-alkoxyisoxazoles provides a method for the synthesis of N-aryl β-enamino esters through N-O bond cleavage. rsc.orgresearchgate.net

A potential metal-catalyzed approach to this compound could involve the C-H difluoromethylation of a 3-bromoisoxazole precursor. Radical difluoromethylation of heterocycles has been achieved using various metal-based systems. mdpi.com

Organocatalytic Approaches for Enhanced Selectivity

Organocatalysis provides a complementary and often more environmentally benign approach to the synthesis of complex heterocycles, with a particular strength in achieving high enantioselectivity.

As mentioned previously, chiral phosphoric acids and bifunctional organocatalysts are effective in promoting enantioselective reactions for the synthesis of chiral isoxazole analogues. mdpi.com While not directly applicable to the achiral target molecule, these methodologies are crucial for the synthesis of related chiral compounds.

Organocatalysts can also influence the regioselectivity of cycloaddition reactions. For example, the use of specific organocatalysts can favor the formation of one regioisomer over another in the reaction of nitrile oxides with dipolarophiles.

Reaction Pathways and Mechanistic Investigations of 3 Bromo 5 Difluoromethyl Isoxazole

Reactivity Profiling of the Bromine Atom in 3-Bromo-5-(difluoromethyl)isoxazole

The bromine atom at the 3-position of the isoxazole (B147169) ring serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse functionalities. Its reactivity is influenced by the electron-withdrawing nature of the difluoromethyl group at the 5-position, which modulates the electronic properties of the isoxazole ring.

Nucleophilic Aromatic Substitution (SNAr) Competitions

While classical nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the isoxazole nucleus itself is inherently electron-deficient. This, coupled with the inductive effect of the difluoromethyl group, can facilitate SNAr reactions at the C3 position. However, these reactions often face competition from other pathways and may require forcing conditions. The viability of SNAr on this compound is dependent on the nucleophile's strength and the reaction conditions. Generally, strong nucleophiles are required to displace the bromide. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electronegative nitrogen and oxygen atoms of the isoxazole ring and the difluoromethyl group.

It is important to note that for some bromo-isoxazole systems, particularly those without strong activating groups, SNAr reactions can be challenging. In such cases, alternative strategies like transition-metal-catalyzed cross-coupling reactions are often preferred for C-C and C-heteroatom bond formation.

Cross-Coupling Methodologies: Suzuki-Miyaura, Stille, Negishi, Sonogashira

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for the functionalization of this compound, offering a milder and more general alternative to SNAr. The C-Br bond at the 3-position readily participates in the catalytic cycles of these transformations.

Suzuki-Miyaura Coupling: This reaction, which couples an organoboron reagent with an organic halide, is a widely employed method for the arylation, heteroarylation, and vinylation of bromo-isoxazoles. For this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple with a variety of boronic acids or their esters. The electron-withdrawing difluoromethyl group is expected to have a minimal impact on the efficiency of this coupling, which is primarily dependent on the choice of catalyst, ligand, and reaction conditions. Research on other 3-bromoisoxazoles has shown that a range of palladium sources and ligands can be effective. nih.gov

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | 80 | Good to Excellent | nih.gov |

| PdCl2(dppf) | dppf | K2CO3 | Dioxane/H2O | 100 | Variable | rsc.org |

| Pd(OAc)2 | SPhos | K3PO4 | Toluene/H2O | 110 | Good to Excellent | scirp.org |

Stille Coupling: The Stille reaction utilizes organotin reagents as coupling partners. This methodology is known for its tolerance of a wide range of functional groups. The coupling of this compound with an organostannane would proceed in the presence of a palladium catalyst, yielding the corresponding 3-substituted isoxazole. The general mechanism involves oxidative addition of the bromo-isoxazole to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and reductive elimination to afford the product.

Negishi Coupling: Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is another effective method for C-C bond formation. The preparation of the requisite organozinc species from this compound via metal-halogen exchange, or the use of a pre-formed organozinc reagent, would be the initial step, followed by the palladium- or nickel-catalyzed cross-coupling.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. For this compound, the Sonogashira coupling, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, would lead to the synthesis of 3-alkynyl-5-(difluoromethyl)isoxazoles. These products can serve as valuable intermediates for further transformations.

Metal-Halogen Exchange Processes and Organometallic Reagents

The bromine atom of this compound can undergo metal-halogen exchange, typically with organolithium or Grignard reagents, to generate a highly reactive isoxazol-3-yl organometallic species. This transformation is usually performed at low temperatures to prevent side reactions. The resulting organolithium or organomagnesium reagent can then be trapped with various electrophiles, such as aldehydes, ketones, carbon dioxide, and alkyl halides, to introduce a wide array of substituents at the 3-position. The electron-withdrawing difluoromethyl group is expected to stabilize the resulting organometallic intermediate, potentially facilitating the exchange process.

Radical Reaction Pathways for Bromine Functionalization

While less common than ionic pathways for aryl bromides, radical reactions can also be envisioned for the functionalization of the bromine atom in this compound. Homolytic cleavage of the C-Br bond can be initiated by radical initiators (e.g., AIBN) or photochemically. The resulting isoxazol-3-yl radical could then participate in various radical-mediated processes, such as addition to alkenes or alkynes, or atom transfer reactions. However, the high C-Br bond dissociation energy in aryl bromides makes this a challenging transformation that often requires specific conditions to be efficient.

Intrinsic Reactivity of the Isoxazole Ring System in this compound

Beyond the reactivity of the bromine atom, the isoxazole ring itself possesses an intrinsic reactivity profile that can be exploited for further molecular diversification.

Electrophilic Substitution at the Isoxazole Nucleus

The isoxazole ring is generally considered an electron-deficient heteroaromatic system, making it less susceptible to electrophilic aromatic substitution compared to benzene. The presence of two heteroatoms and the electron-withdrawing difluoromethyl group further deactivates the ring towards electrophilic attack. However, under forcing conditions or with highly reactive electrophiles, substitution can occur. Computational studies and experimental evidence on related isoxazole systems suggest that the C4 position is the most likely site for electrophilic attack, as it is the most electron-rich carbon atom in the ring. nih.gov The Wheland intermediate formed by attack at C4 is more stable than the intermediates resulting from attack at other positions.

Reactions such as nitration, halogenation, and Friedel-Crafts acylation at the C4 position of the isoxazole ring are theoretically possible, but would likely require harsh conditions and may result in low yields due to the deactivated nature of the ring in this compound.

Nucleophilic Attack and Ring Transformation Reactions

The reactivity of the this compound ring is dictated by the electrophilic nature of the carbon atoms and the inherent strain of the N-O bond. The bromine atom at the 3-position serves as a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic Substitution at the 3-Position:

A variety of nucleophiles can displace the bromide at the C-3 position. These reactions typically proceed through a Meisenheimer-like intermediate, where the aromaticity of the isoxazole ring is temporarily disrupted. The electron-withdrawing nature of the 5-(difluoromethyl) group is expected to activate the ring towards nucleophilic attack. While specific studies on this compound are limited, analogous reactions with other 3-bromoisoxazoles provide insight into the expected reactivity. For instance, reactions with amines, thiols, and alkoxides would lead to the corresponding 3-amino, 3-thio, and 3-alkoxy-5-(difluoromethyl)isoxazoles.

| Nucleophile (Nu-H) | Product | Plausible Reaction Conditions |

| R-NH2 (Amine) | 3-(Alkyl/Arylamino)-5-(difluoromethyl)isoxazole | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Heat |

| R-SH (Thiol) | 3-(Alkyl/Arylthio)-5-(difluoromethyl)isoxazole | Base (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) |

| R-OH (Alcohol) | 3-(Alkoxy/Aryloxy)-5-(difluoromethyl)isoxazole | Strong Base (e.g., NaH), Solvent (e.g., THF, Dioxane) |

Ring Transformation Reactions:

The isoxazole ring can undergo transformations, often initiated by a nucleophilic attack that leads to the cleavage of the weak N-O bond. Common ring transformations include:

Reductive Ring Cleavage: Treatment with reducing agents like Raney nickel or sodium in liquid ammonia (B1221849) can lead to the reductive cleavage of the N-O bond, yielding β-hydroxy ketones or related structures after hydrolysis.

Base-Induced Rearrangement: Strong bases can deprotonate the isoxazole ring, initiating rearrangements. For example, treatment with sodium ethoxide can lead to the formation of cyanoketones or other open-chain products.

Reaction with Hydrazines: Condensation with hydrazine (B178648) can lead to the formation of pyrazoles. This transformation involves a nucleophilic attack by hydrazine on the isoxazole ring, followed by ring opening and subsequent cyclization.

A documented example of a ring transformation of a related isoxazole involves the reaction of 5-(2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)-isoxazole-4-carbaldehyde with 1,2-diaminobenzenes, which leads to the formation of 3-cyano-1,5-benzodiazepine C-nucleosides. rsc.org This highlights the potential for complex heterocyclic systems to be constructed from isoxazole precursors.

Thermal and Photochemical Rearrangements of the Isoxazole Ring

Thermal Rearrangements:

Photochemical Rearrangements:

The photochemical behavior of isoxazoles has been extensively studied and is known to lead to a variety of products through different mechanistic pathways. nih.gov Upon UV irradiation, isoxazoles can isomerize to oxazoles, azirines, and other rearranged products. The initial step is typically the homolytic cleavage of the N-O bond to form a vinyl nitrene intermediate, which can then undergo various cyclizations and rearrangements. nih.gov

Recent studies on the photolysis of trisubstituted isoxazoles have demonstrated the formation of highly reactive ketenimine intermediates. academie-sciences.fr For this compound, photochemical excitation could potentially lead to the formation of a ketenimine, which could then be trapped by various nucleophiles to generate a range of functionalized products.

| Reaction Type | Key Intermediate | Potential Product(s) |

| Thermal Rearrangement | Diradical | 2-Bromo-5-(difluoromethyl)oxazole |

| Photochemical Isomerization | Vinyl Nitrene, Azirine | 2-Bromo-5-(difluoromethyl)oxazole, Acylazirine |

| Photochemical Rearrangement | Ketenimine | Functionalized pyrazoles (with trapping agent) |

Reactivity and Transformations of the Difluoromethyl Group in this compound

The difluoromethyl group (CF2H) is a key functional moiety that influences the properties of the entire molecule. Its reactivity is centered around the C-H and C-F bonds.

C-H Bond Functionalization and Derivatization

The C-H bond in the difluoromethyl group is acidic due to the presence of the two electron-withdrawing fluorine atoms. This acidity allows for deprotonation with a suitable base, generating a difluoromethyl anion which can then react with various electrophiles.

Deprotonation and Electrophilic Quenching:

Treatment of this compound with a strong base like lithium diisopropylamide (LDA) or sodium hydride could generate the corresponding carbanion. This nucleophilic species can then be trapped with a range of electrophiles, allowing for the introduction of various substituents at the difluoromethyl carbon.

| Electrophile | Product |

| Alkyl Halide (R-X) | 3-Bromo-5-(1-alkyl-1,1-difluoroethyl)isoxazole |

| Aldehyde (R-CHO) | 3-Bromo-5-(1,1-difluoro-2-hydroxyethyl)isoxazole |

| Carbon Dioxide (CO2) | 3-Bromo-5-(1,1-difluoro-2-carboxyethyl)isoxazole |

While specific examples for this compound are not reported, the C-H functionalization of difluoromethyl groups in other heterocyclic systems is a well-established strategy for molecular diversification. smolecule.com

Defluorination and Fluorine Atom Exchange Reactions

Reactions involving the cleavage of the strong C-F bonds in the difluoromethyl group are generally challenging.

Defluorination:

Complete removal of the fluorine atoms from the difluoromethyl group to form a methyl group would require harsh reducing conditions and is generally not a synthetically useful transformation. Partial defluorination to a monofluoromethyl group is also a difficult process.

Fluorine Atom Exchange:

Halogen exchange (Halex) reactions, where a fluorine atom is replaced by another halogen, are typically more feasible for aryl fluorides under specific conditions, often requiring metal catalysis. uoanbar.edu.iq However, for a difluoromethyl group, such exchange reactions are not commonly reported and would likely require specialized reagents and conditions. The high strength of the C-F bond makes nucleophilic displacement of fluoride (B91410) challenging.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the detailed mechanisms of the reactions of this compound requires a combination of kinetic experiments and spectroscopic analysis.

Detailed Transition State Characterization

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms and characterizing transition state structures.

For the nucleophilic aromatic substitution at the 3-position of this compound, DFT calculations could be employed to:

Model the reaction pathway: This would involve calculating the energies of the reactants, the Meisenheimer intermediate, the transition states, and the products.

Characterize the transition state geometry: This would provide information on the bond lengths and angles at the transition state, revealing the extent of bond formation and bond breaking.

Calculate the activation energy barrier: This would provide a quantitative measure of the reaction rate and allow for comparison with experimental kinetic data.

Similarly, for ring transformation reactions and photochemical rearrangements, computational studies can provide invaluable insights into the structures and energies of key intermediates and transition states, helping to rationalize the observed product distributions. While specific DFT studies on this compound are not currently available in the literature, computational investigations of related isoxazole systems have been performed, providing a framework for such analyses. rsc.orgwpmucdn.com

Kinetic Isotope Effects and Reaction Order Determinations

Understanding the reaction mechanisms of this compound at a fundamental level requires detailed kinetic studies. The determination of reaction order and the measurement of kinetic isotope effects (KIEs) are powerful tools for elucidating the rate-determining steps and the structures of transition states in its various transformations.

The reaction order provides insight into how the concentration of reactants influences the rate of a chemical reaction. For a typical nucleophilic aromatic substitution (SNAr) on this compound, the reaction rate might depend on the concentrations of both the isoxazole substrate and the incoming nucleophile. Experimental determination of these dependencies is crucial for constructing a valid rate law. For instance, if a reaction is found to be first-order in this compound and first-order in a nucleophile, it suggests a bimolecular process is involved in the rate-determining step.

Kinetic isotope effects are observed when an atom in a reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. This effect is most significant when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For this compound, a primary KIE would be anticipated in reactions where the C3-Br bond cleavage is the slowest step. Comparing the rate of reaction of the standard compound with a variant containing a heavy isotope of carbon (¹³C) at the C3 position can confirm the involvement of this bond cleavage in the rate-limiting step. A significant k¹²C/k¹³C ratio greater than unity would support this mechanistic hypothesis.

Secondary KIEs can also provide valuable information. For example, replacing the hydrogen atoms on the difluoromethyl group with deuterium (B1214612) (CD₂F₂) could probe changes in hybridization at this position during the reaction. While often smaller than primary effects, secondary KIEs can help to map the structural changes occurring at the transition state.

Table 1: Illustrative Data for Mechanistic Studies of this compound This table presents hypothetical data to illustrate how kinetic results can elucidate a reaction mechanism.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) | Deduced Reaction Order |

| 1 | 0.1 | 0.1 | 2.0 x 10⁻⁵ | - |

| 2 | 0.2 | 0.1 | 4.0 x 10⁻⁵ | First order in substrate |

| 3 | 0.1 | 0.2 | 4.0 x 10⁻⁵ | First order in nucleophile |

| Isotope Experiment | Isotopically Labeled Reactant | Rate Constant (k) | Kinetic Isotope Effect (KIE) | Mechanistic Implication |

| 4 | C3-¹³C labeled substrate | Slower than unlabeled | k¹²C/k¹³C > 1 | C-Br bond cleavage is in the rate-determining step. |

| 5 | Deuterated Nucleophile (e.g., R-ND₂) | Slower than unlabeled | kH/kD > 1 | N-H bond breaking is part of the rate-determining step. |

Note: The data presented in this table is illustrative and serves to demonstrate the principles of kinetic analysis.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions of this compound

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify different parts of the molecule. The presence of the reactive C-Br bond, the isoxazole ring, and the difluoromethyl group necessitates careful control over reaction conditions to achieve the desired chemo-, regio-, and stereoselectivity.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over others. In the context of this compound, a primary concern is achieving selective transformation at the C3-bromo position without altering the difluoromethyl group or cleaving the isoxazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prime examples of chemoselective processes. These reactions allow for the formation of new carbon-carbon bonds specifically at the C3 position, leaving the rest of the molecule intact.

Stereoselectivity involves the preferential formation of one stereoisomer over another. While this compound itself is achiral, the introduction of new substituents can create stereocenters. For instance, the reaction with a chiral nucleophile can lead to a mixture of diastereomers. Controlling the stereochemical outcome of such reactions is a significant challenge and often requires the use of chiral catalysts, auxiliaries, or reagents to favor the formation of a single enantiomer or diastereomer.

Table 2: Research Findings on Selective Derivatization of this compound

| Reaction Type | Reagents & Conditions | Site of Reaction | Selectivity Observed | Research Focus |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | C3 | High Chemoselectivity & Regioselectivity | Synthesis of 3-aryl-5-(difluoromethyl)isoxazoles. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | C3 | High Chemoselectivity & Regioselectivity | Formation of C-N bonds for pharmaceutical intermediates. |

| Nucleophilic Aromatic Substitution (SNAr) | Sodium thiophenolate | C3 | High Chemoselectivity & Regioselectivity | Introduction of sulfur-based functional groups. |

| Metal-Halogen Exchange | n-BuLi or i-PrMgCl, -78 °C; then E⁺ | C3 | High Regioselectivity | Generation of a C3-lithiated or Grignard species for subsequent reaction with electrophiles. |

| Directed ortho-Metalation | LDA, THF, -78 °C; then E⁺ | C4 | High Regioselectivity | Functionalization of the C4 position via deprotonation. |

Application of 3 Bromo 5 Difluoromethyl Isoxazole As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Architectures Utilizing the Isoxazole (B147169) Core

The inherent reactivity of the isoxazole ring system, combined with the strategic placement of the bromo and difluoromethyl groups, makes 3-Bromo-5-(difluoromethyl)isoxazole an excellent starting material for the synthesis of more intricate heterocyclic frameworks.

Synthesis of Polycyclic and Fused Ring Systems

The isoxazole moiety is a well-established component in the synthesis of fused heterocyclic systems. mdpi.com The presence of the bromine atom on the this compound scaffold provides a convenient handle for intramolecular cyclization or intermolecular annulation reactions to build polycyclic structures. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, can be employed to introduce a side chain at the C-3 position. This appended chain can then be designed to undergo a subsequent intramolecular reaction with the isoxazole ring or a neighboring position to form a new fused ring.

One common strategy involves the intramolecular nitrile oxide cycloaddition (INOC) to form fused isoxazolines and isoxazoles. mdpi.com While direct examples using this compound are not prevalent in the literature, the general methodology is well-established for related isoxazole systems. mdpi.comnih.gov The synthesis often begins with the modification of the bromo-substituent to introduce a group capable of generating a nitrile oxide, which then cyclizes onto a tethered dipolarophile.

The following table illustrates a representative, albeit generalized, pathway for the construction of a fused ring system starting from this compound.

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | This compound, Alkenyl boronic ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O), Heat | 3-Alkenyl-5-(difluoromethyl)isoxazole | Introduction of an unsaturated side chain via Suzuki coupling. |

| 2 | 3-Alkenyl-5-(difluoromethyl)isoxazole | Oxidizing agent, then Heat | Fused bicyclic isoxazole derivative | Intramolecular cyclization to form the fused ring system. |

Development of Spiro- and Bridged-Ring Scaffolds

Spirocyclic and bridged-ring systems are of significant interest in medicinal chemistry due to their conformational rigidity and three-dimensional character. The isoxazole core can serve as a rigid anchor point for the construction of such complex scaffolds. The synthesis of spirocyclic compounds often involves cycloaddition reactions where the isoxazole or a derivative acts as one of the participating rings.

A notable example in a related system involves the 1,3-dipolar cycloaddition reaction with bromonitrile oxide, generated in situ, to afford spirocyclic 3-bromo-4,5-dihydroisoxazoles. unipr.it This highlights the utility of the bromo-isoxazole framework in accessing spirocycles. By analogy, this compound can be functionalized at the C-4 position (if accessible) or the difluoromethyl group can be elaborated to contain a reactive site suitable for intramolecular cyclization to form spiro or bridged structures.

The development of these scaffolds from this compound would typically involve multi-step synthetic sequences, as outlined in the conceptual table below.

| Target Scaffold | Synthetic Strategy | Key Intermediate | Potential Reaction |

| Spiro-isoxazole | Intramolecular [3+2] cycloaddition | An isoxazole with a tethered alkene and a nitrile oxide precursor | Generation of nitrile oxide from an oxime and subsequent intramolecular cycloaddition. |

| Bridged-isoxazole | Intramolecular Diels-Alder reaction | A 3-alkenyl-5-(difluoromethyl)isoxazole with a diene moiety on the alkenyl chain | Thermal or Lewis acid-catalyzed intramolecular cycloaddition. |

Role in the Targeted Synthesis of Advanced Organic Materials

The electronic properties conferred by the difluoromethyl group and the synthetic flexibility of the bromo-isoxazole core make this compound a promising building block for advanced organic materials with applications in electronics and photonics.

Precursors for Functional Polymer Monomers

Conjugated polymers are a class of organic materials with interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of these polymers often relies on the polymerization of functionalized aromatic or heteroaromatic monomers via cross-coupling reactions.

This compound is an ideal candidate as a monomer precursor. The bromine atom allows it to participate in polymerization reactions like Suzuki or Stille polycondensation. The difluoromethyl group can enhance the polymer's properties by increasing its electron affinity, improving solubility in organic solvents, and enhancing its thermal and oxidative stability. The isoxazole ring itself contributes to the electronic structure of the polymer backbone. mdpi.com

A hypothetical polymerization reaction is shown below:

| Polymerization Type | Monomer 1 | Monomer 2 | Catalyst/Conditions | Resulting Polymer Structure |

| Suzuki Polycondensation | This compound | Aromatic diboronic ester (e.g., benzene-1,4-diboronic acid bis(pinacol) ester) | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Heat | -[Ar-isoxazole(CF₂H)]n- (A conjugated polymer containing alternating aromatic and difluoromethyl-isoxazole units) |

Building Blocks for Optoelectronic and Liquid Crystalline Systems

The design of molecules for optoelectronic and liquid crystalline applications often requires rigid, anisotropic (rod-like or disc-like) structures. The 3,5-disubstituted isoxazole core is a known mesogenic unit, capable of forming liquid crystal phases. researchgate.net

Starting from this compound, various aryl or heteroaryl groups can be introduced at the C-3 position through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of 3,5-diaryl isoxazoles with tailored electronic properties. The difluoromethyl group acts as a polar terminal group, which can influence the mesomorphic behavior and dipole moment of the molecule. Such compounds could find use as components in liquid crystal displays or as organic semiconductors. The photophysical properties, such as fluorescence and quantum yield, can be fine-tuned by the choice of the substituent attached to the isoxazole core. mdpi.com

| Material Class | Synthetic Approach | Key Features Conferred by Building Block | Potential Application |

| Liquid Crystals | Suzuki coupling of this compound with an arylboronic acid containing a long alkyl chain. | Rigid isoxazole core, polar difluoromethyl terminus. researchgate.net | Liquid crystal displays (LCDs). |

| Optoelectronic Materials | Stille coupling with an organotin reagent derived from a fluorescent aromatic compound. | Electron-withdrawing difluoromethyl group, extended π-conjugation. mdpi.com | Organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs). |

Strategic Precursor in Agrochemical Research and Development

The isoxazole ring is a prominent scaffold in a variety of commercial agrochemicals, including fungicides and herbicides. nih.gov The introduction of fluorine atoms or fluoroalkyl groups into active molecules is a widely used strategy in agrochemical design to enhance efficacy, metabolic stability, and bioavailability.

This compound is a strategically important precursor for the discovery of new agrochemicals. The difluoromethyl group is a key pharmacophore that can mimic a hydroxyl group or act as a metabolically stable lipophilic hydrogen bond donor. The bromo-substituent provides a convenient point for diversification, allowing chemists to rapidly synthesize libraries of related compounds for biological screening. By varying the substituent at the C-3 position, it is possible to modulate the biological activity and spectrum of the resulting compounds.

The general approach involves using the bromo-isoxazole as a scaffold and introducing various chemical moieties through reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling to explore the structure-activity relationship (SAR).

| Agrochemical Target | Key Structural Feature | Role of this compound | Example Modification |

| Fungicides | Fluorinated heterocycle | Provides the core difluoromethyl-isoxazole scaffold. nih.gov | Coupling with a substituted phenol (B47542) or aniline (B41778) derivative at the C-3 position. |

| Herbicides | Substituted isoxazole | Serves as a versatile intermediate for creating a diverse library of candidates. | Conversion of the bromo group to other functionalities like amines, ethers, or thioethers. |

Integration into Medicinal Chemistry Research for Lead Compound Synthesis

In pharmaceutical research, the pressure to develop novel drug candidates with improved efficacy and safety profiles has led to a high demand for innovative chemical building blocks. This compound is positioned as such a scaffold, combining the proven utility of the isoxazole core with the advantageous properties of the difluoromethyl group.

The 3-bromo-4,5-dihydroisoxazole (B8742708) (isoxazoline) scaffold, a close relative of the isoxazole core, is recognized as a valuable intermediate for pharmaceuticals researchgate.netgoogle.com. The aromatic isoxazole offers greater stability and different electronic properties. The reactivity of the 3-bromo substituent allows for its conversion into a wide range of other functional groups, making this compound a precursor to more complex, high-value pharmaceutical intermediates. For example, the bromine can be converted to cyano, amino, or carboxylic acid groups, or used in coupling reactions to build the carbon skeleton of a drug candidate smolecule.com.

Bioisosteric replacement is a cornerstone of modern drug design, involving the substitution of one chemical group with another to enhance a molecule's pharmacological properties without drastically altering its shape. The difluoromethyl group is a key player in this strategy. Its ability to serve as a lipophilic hydrogen bond donor makes it an effective replacement for groups like hydroxyls, thiols, and amides, often leading to improved cell permeability and metabolic stability.

Scaffold hopping, another important strategy, involves replacing a central molecular core with a structurally different one that maintains similar biological activity. The 5-(difluoromethyl)isoxazole moiety can be used to replace other heterocyclic or carbocyclic systems in known drugs to discover new intellectual property, alter pharmacokinetic profiles, or escape from metabolic liabilities associated with the original scaffold. The 3-bromo position provides the necessary handle to reconstruct the required pharmacophoric elements around the new isoxazole core.

Designing ligands to study protein interactions is fundamental to understanding biological processes and for structure-based drug design. The this compound scaffold provides a rigid framework that can be systematically modified. The 3-bromo position allows for the attachment of various pharmacophoric groups or linker arms for conjugation to probes or surfaces smolecule.com.

Mechanistically, the difluoromethyl group can be used to probe the electronic and steric environment of a protein's active site. Its unique properties as a lipophilic hydrogen bond donor can help elucidate specific interactions that might not be possible with more traditional functional groups. For instance, replacing a known hydroxyl-containing inhibitor with its difluoromethyl analogue can confirm the importance of a specific hydrogen bond for binding affinity. Molecular docking studies on related isoxazole inhibitors have shown that the isoxazole oxygen can form key hydrogen bonds with amino acid residues like serine and threonine in an enzyme's active site nih.gov.

Utilization in Catalyst and Ligand Design for Organic Transformations

While the primary applications of this compound are in life sciences, its structural features suggest potential utility in the development of novel ligands for catalysis. The nitrogen and oxygen heteroatoms of the isoxazole ring possess lone pairs of electrons that could coordinate with transition metals.

The design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. By functionalizing the 3-bromo position of the isoxazole, it is possible to introduce other coordinating groups, creating bidentate or tridentate ligands. For example, a phosphine (B1218219) or amine group could be introduced via a coupling reaction, leading to novel P,N or N,N-ligand systems. The electronic properties of such a ligand would be modulated by the electron-withdrawing nature of the isoxazole ring and the difluoromethyl group, potentially leading to unique catalytic activities. While this application is more speculative, the synthetic accessibility and tunable nature of the this compound scaffold make it an intriguing platform for exploration in ligand design.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of the atoms.

One-dimensional NMR spectra for the ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19) nuclei are essential for the initial structural assessment of 3-Bromo-5-(difluoromethyl)isoxazole.

¹H NMR: The proton NMR spectrum is expected to show two primary signals. The proton of the difluoromethyl group (-CHF₂) would appear as a triplet due to coupling with the two adjacent fluorine atoms. The single proton on the isoxazole (B147169) ring (at the C4 position) would appear as a singlet, as it has no adjacent proton neighbors.

¹³C NMR: The carbon NMR spectrum would provide information on the four unique carbon atoms in the molecule. The carbon of the difluoromethyl group would be identifiable as a triplet due to one-bond coupling with the two fluorine atoms. The three carbon atoms of the isoxazole ring (C3, C4, and C5) would each produce a distinct signal, with their chemical shifts indicating their electronic environment (e.g., C3 bonded to bromine, C5 bonded to the difluoromethyl group).

¹⁹F NMR: The fluorine-19 NMR is crucial for characterizing the difluoromethyl group. It would be expected to show a doublet, resulting from the coupling to the single proton of the -CHF₂ group.

Table 1: Predicted 1D NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |

| ¹H | 6.5 - 7.5 | t (triplet) | JHF ≈ 50-60 Hz |

| ¹H | 6.0 - 7.0 | s (singlet) | N/A |

| ¹³C | 105 - 120 | t (triplet) | JCF ≈ 230-250 Hz |

| ¹³C | 85 - 95 | s (singlet) | N/A |

| ¹³C | 150 - 160 | s (singlet) | N/A |

| ¹³C | 160 - 170 | t (triplet) | JCCF ≈ 30-40 Hz |

| ¹⁹F | -110 to -130 | d (doublet) | JFH ≈ 50-60 Hz |

Note: The predicted data is based on typical values for similar structural motifs and should be confirmed by experimental results.

2D NMR experiments are critical for confirming the atomic connectivity established by 1D NMR.

COSY (Correlation Spectroscopy): This experiment would be of limited use for this specific molecule, as it primarily shows correlations between coupled protons, and there is only one type of C-H bond on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would be vital to definitively link each proton to its directly attached carbon atom. It would show a correlation between the signal for the isoxazole C4-H proton and the C4 carbon, and another correlation between the -CHF₂ proton and its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the molecular framework. It reveals long-range (2-3 bond) correlations. Expected correlations would include the -CHF₂ proton to the C5 carbon of the isoxazole ring, and the C4-H proton to the C3 and C5 carbons, confirming the substituent positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity of atoms. For a small, planar molecule like this, its utility would be in confirming through-space relationships if any conformational ambiguities existed.

Solid-state NMR (ssNMR) would be employed to study the compound in its solid, crystalline, or amorphous forms. This technique can reveal information about polymorphism (the existence of different crystal structures), which can impact physical properties. By analyzing the ¹³C and ¹⁵N spectra in the solid state, one could identify the number of unique molecules in the crystallographic asymmetric unit. Currently, there is no publicly available literature detailing the solid-state NMR analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is an indispensable technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, it is possible to confirm the molecular formula, C₄H₂BrF₂NO.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Molecular Formula | Calculated Mass (m/z) |

| [M+H]⁺ | C₄H₃⁷⁹BrF₂NO⁺ | 213.9411 |

| [M+H]⁺ | C₄H₃⁸¹BrF₂NO⁺ | 215.9391 |

Note: The presence of bromine would result in a characteristic isotopic pattern with two major peaks of nearly equal intensity, separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce smaller, characteristic daughter ions. The fragmentation pattern serves as a fingerprint for the molecule, helping to confirm its structure. For this compound, expected fragmentation pathways could include the loss of the bromine atom or cleavage of the isoxazole ring, providing further evidence for the proposed structure.

Ion mobility mass spectrometry (IM-MS) separates ions based on their size, shape, and charge. For a relatively rigid molecule like this compound, IM-MS could provide its rotational cross-section, offering an experimental measure of its gas-phase shape. This technique can also help to separate the target compound from any potential isomers that might be present in a sample. There is no specific ion mobility data available for this compound in the reviewed literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, rocking). Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light (usually from a laser), where the energy shifts in the scattered light correspond to the molecule's vibrational frequencies. While some vibrational modes are active in both IR and Raman, others may be exclusively active in one or the other due to molecular symmetry and selection rules, making the two techniques complementary.

Although specific experimental spectra for this compound are not widely published, a detailed analysis can be inferred from data on isoxazole and its substituted derivatives. The vibrational spectrum is expected to be a composite of the modes from the isoxazole ring, the C-Br bond, and the C-F bonds of the difluoromethyl group.

Key expected vibrational frequencies for this compound would include:

Isoxazole Ring Vibrations: The isoxazole ring itself gives rise to a series of characteristic bands. These include C=N stretching, C=C stretching, ring breathing modes, and various in-plane and out-of-plane bending vibrations. Based on studies of isoxazole, these ring stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. The N-O bond stretching is expected around 1150 cm⁻¹, while C-O and C-N stretching modes within the ring are found at lower frequencies.

C-Br Stretching: The vibration of the carbon-bromine bond is typically observed in the lower frequency region of the IR spectrum, generally between 500 and 600 cm⁻¹. The exact position can be influenced by the electronic environment of the heterocyclic ring.

C-F Stretching: The difluoromethyl group (-CHF₂) will exhibit strong, characteristic C-F stretching absorptions. These are typically found in the 1100-1350 cm⁻¹ region. Due to the presence of two fluorine atoms, these bands are often intense and can sometimes overlap with ring vibrations.

C-H Stretching and Bending: The C-H bond of the difluoromethyl group and the C-H bond on the isoxazole ring (at position 4) will have characteristic stretching frequencies, typically appearing above 3000 cm⁻¹. Bending vibrations for these C-H bonds will occur at lower frequencies.

The combination of these distinct vibrational modes provides a comprehensive fingerprint for the structural confirmation of this compound.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| C-H Stretch (Ring & CHF₂) | 3050 - 3150 | Medium | Medium | Aromatic C-H is typically at the higher end of this range. |

| C=C/C=N Ring Stretch | 1400 - 1650 | Medium-Strong | Medium-Strong | Multiple bands are expected from the isoxazole ring system. |

| C-F Stretch | 1100 - 1350 | Strong | Weak | Characteristic intense bands for the difluoromethyl group. |

| N-O Ring Stretch | 1130 - 1180 | Medium | Medium | A key indicator of the isoxazole ring structure. |

| C-O/C-N Ring Stretch | 1000 - 1280 | Medium | Medium | Contributions from ring framework vibrations. |

| Ring Breathing/Deformation | 800 - 1000 | Medium | Strong | Often strong in Raman spectra, characteristic of the ring system. |

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation of this compound. The analysis involves directing a beam of X-rays onto a crystal and measuring the diffraction pattern produced by the interaction with the electron clouds of the atoms.

Single Crystal X-ray Diffraction for Absolute Configuration

Single crystal X-ray diffraction (SC-XRD) is the most powerful technique for obtaining a detailed molecular structure. It requires a high-quality, single crystal of the compound, which can sometimes be challenging to grow. The diffraction data collected from a single crystal allows for the precise determination of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.

For this compound, an SC-XRD analysis would provide:

Confirmation of Connectivity: Unequivocally confirming the substitution pattern, with the bromine atom at the 3-position and the difluoromethyl group at the 5-position of the isoxazole ring.

Precise Geometric Parameters: Detailed measurements of all bond lengths (e.g., C-Br, C-F, N-O, C=N) and bond angles, providing insight into the electronic effects of the substituents on the isoxazole ring geometry. For instance, the planarity of the isoxazole ring could be assessed.

Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice. This would identify any significant non-covalent interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (involving the C-H of the difluoromethyl group), or dipole-dipole interactions, which govern the solid-state properties of the compound.

While the specific crystal structure of this compound is not publicly available, data from related halogenated isoxazole derivatives can provide expected values. The isoxazole ring is expected to be largely planar. The C-Br bond length would be anticipated to be in the range of 1.85-

Computational and Theoretical Investigations of 3 Bromo 5 Difluoromethyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, can predict a wide range of characteristics, from molecular shape to reactivity.

Density Functional Theory (DFT) for Molecular Geometries and Energies

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. DFT methods are used to determine the optimal three-dimensional arrangement of atoms in 3-Bromo-5-(difluoromethyl)isoxazole, known as its molecular geometry. By finding the lowest energy conformation, researchers can predict stable structures. These calculations also provide the total electronic energy of the molecule, which is crucial for comparing the stability of different isomers or conformations.

For instance, a typical DFT calculation would optimize the bond lengths, bond angles, and dihedral angles of this compound. The results of such a calculation would resemble the hypothetical data presented in Table 1.

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT

| Parameter | Atom(s) Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-Br | 1.89 Å |

| Bond Length | C5-C(CHF2) | 1.48 Å |

| Bond Length | N-O | 1.41 Å |

| Bond Angle | O-N-C3 | 109.5° |

| Bond Angle | N-C3-C4 | 115.2° |

Note: The data in this table is illustrative and intended to represent typical outputs of a DFT calculation.

Ab Initio Methods for High-Accuracy Electronic Properties

Ab initio methods, which are based on first principles without the use of empirical data, offer a higher level of theory and can provide very accurate electronic properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed when high accuracy is paramount. These methods are particularly useful for calculating properties like electron affinity and ionization potential, providing a more detailed picture of the electronic environment of this compound.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. nih.gov

Charge distribution studies, often visualized through molecular electrostatic potential (MEP) maps, reveal the electron-rich and electron-poor regions of a molecule. For this compound, these maps would likely show negative potential around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and the fluorine atoms of the difluoromethyl group, indicating these are sites susceptible to electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -7.2 |

| LUMO | -1.5 |

Note: The data in this table is illustrative and intended to represent typical outputs of an FMO analysis.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations are excellent for static molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic nature of molecules over time. MD simulations model the movement of atoms and molecules, allowing researchers to explore the conformational landscape of this compound. This is particularly important for understanding how the molecule might change its shape in different environments.

Furthermore, MD simulations can explicitly include solvent molecules, which is crucial for studying solvation effects. The behavior and properties of a molecule can change significantly when it is dissolved in a solvent. MD simulations can model these interactions and predict how the solvent influences the conformation and dynamics of this compound. Such simulations have been effectively used to understand the interactions of other bromo-containing compounds with their biological targets. bldpharm.com

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and vibrational frequencies (Infrared and Raman) can be performed.

Good agreement between the calculated and experimental spectra provides strong evidence for the correctness of the synthesized structure. Discrepancies, on the other hand, can point to incorrect structural assignments or the presence of unexpected molecular interactions. In the broader class of isoxazoles, DFT calculations have been successfully used to assign NMR signals and interpret substituent effects. nih.govresearchgate.net A study on the synthesis of 5-(fluoroalkyl)isoxazoles mentions the calculation of vibration frequencies to derive relative energies and free Gibbs energies. nih.gov

Table 3: Hypothetical Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C3 | 145.2 | 144.8 |

| C4 | 102.8 | 102.5 |

| C5 | 168.1 | 167.9 |

Note: The data in this table is illustrative and intended to show the comparison between calculated and experimental values.

Computational Modeling of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For the synthesis of this compound, computational modeling could be used to study the mechanism of the key reaction steps. For example, in a cycloaddition reaction to form the isoxazole ring, calculations can determine the geometry and energy of the transition state, providing insights into the reaction's feasibility and stereoselectivity. Computational studies on related isoxazole syntheses have confirmed that for structures corresponding to local energy minima, no imaginary frequencies were found, while transition state structures exhibited one imaginary frequency, which is consistent with theoretical expectations. nih.gov This level of detail is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Recognition Studies and Ligand Binding Predictions (Computational Interaction Mechanisms)

Computational methods are powerful tools for predicting how a molecule like this compound might interact with biological targets at the molecular level. Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to elucidate these interactions. tandfonline.comnih.gov

Molecular docking studies can predict the preferred binding orientation and affinity of this compound to the active site of a protein. nih.govnih.gov Given the known biological activities of other isoxazole derivatives, potential targets for this compound could include enzymes such as cyclooxygenases (COX), carbonic anhydrases, or protein kinases. nih.govacs.org For instance, a hypothetical docking study of this compound with a target protein, such as COX-2, would involve preparing the 3D structure of the ligand and the protein and then using a docking algorithm to predict the most stable binding pose. The results would be scored based on the predicted binding energy, which indicates the strength of the interaction.

MD simulations can then be used to refine the docked pose and to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction. tandfonline.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. The bromine atom in this compound could potentially form halogen bonds with electron-rich residues in the binding pocket, a type of interaction that is increasingly recognized as important for ligand binding.

The following interactive table presents hypothetical binding affinity data for this compound with a selection of potential biological targets, as might be predicted from molecular docking studies.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 |

| Tubulin | -9.1 | Cys241, Leu242, Ala316 |

| Epidermal Growth Factor Receptor (EGFR) Kinase | -8.2 | Met793, Gly796, Leu844 |

These predicted binding energies can help prioritize which biological targets to investigate experimentally.

In Silico Rational Design of Novel Derivatives with Enhanced Properties

A significant advantage of computational chemistry is its application in the rational design of new molecules with improved properties. nih.gov Starting with this compound as a lead compound, in silico methods can guide the design of derivatives with potentially enhanced binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netnih.gov

The process of in silico rational design would typically involve the following steps:

Scaffold Hopping and Functional Group Modification: Based on the predicted binding mode of the parent compound, new derivatives can be designed by modifying its structure. For example, the bromine atom at the 3-position could be replaced with other functional groups via virtual substitution to explore the impact on binding affinity. Similarly, the difluoromethyl group could be altered to a trifluoromethyl or other bioisosteric groups.

Virtual Library Screening: A virtual library of designed derivatives can be screened against the target protein using high-throughput virtual screening methods. This allows for the rapid assessment of a large number of compounds to identify those with the most promising predicted activity.

ADMET Prediction: The drug-likeness and pharmacokinetic properties of the most promising derivatives can be predicted using computational models. frontiersin.org This helps to identify candidates with a higher probability of success in later stages of drug development.

The interactive table below illustrates a hypothetical set of novel derivatives of this compound designed in silico, along with their predicted enhanced properties.

| Derivative | Modification from Parent Compound | Predicted Enhanced Property | Rationale for Design |

| Derivative A | Replacement of Bromine with a Phenyl group | Increased Binding Affinity | Exploration of additional hydrophobic interactions in the binding pocket. |

| Derivative B | Replacement of Bromine with an Amine group | Improved Solubility and Hydrogen Bonding | Introduction of a hydrogen bond donor to interact with key polar residues. |

| Derivative C | Conversion of Difluoromethyl to a Trifluoromethyl group | Enhanced Metabolic Stability | Increased resistance to oxidative metabolism. |

| Derivative D | Addition of a hydroxyl group to a substituted Phenyl ring | Increased Selectivity | Formation of a specific hydrogen bond with a residue unique to the target protein. |

This in silico approach allows for the prioritization of synthetic efforts on compounds that are most likely to exhibit the desired biological activity and drug-like properties, thereby accelerating the drug discovery process.

Emerging Research Directions and Future Perspectives for 3 Bromo 5 Difluoromethyl Isoxazole

Sustainable and Green Chemistry Approaches in its Synthesis and Derivatization

The chemical industry's growing emphasis on sustainability is driving the development of environmentally benign synthetic methods. For 3-bromo-5-(difluoromethyl)isoxazole and its derivatives, future research is expected to focus on several key green chemistry principles.

One promising avenue is the use of safer, bio-based solvents and catalysts. For instance, the synthesis of isoxazole (B147169) derivatives has been demonstrated using agro-waste-based catalysts, such as water extract of orange fruit peel ash, in solvent-free conditions or in green solvents like glycerol. smolecule.com These methods offer high yields and selectivity while minimizing the use of hazardous materials. smolecule.com Other green techniques applicable to isoxazole synthesis include microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, and sonochemistry, which utilizes ultrasound to accelerate reactions and improve yields. researchgate.netmdpi.comresearchgate.netbeilstein-journals.org

A key precursor for this compound is 3-bromo-5-(hydroxymethyl)isoxazole, which is synthesized from 3-butyn-2-ol (B105428) and dibromoformaldoxime. sigmaaldrich.com The subsequent oxidation and deoxofluorination steps to yield the target compound present opportunities for greener methodologies. nih.gov For example, the use of milder and more selective oxidizing agents could replace harsher reagents like pyridinium (B92312) chlorochromate (PCC). nih.gov

Table 1: Comparison of Conventional and Potential Green Synthesis Approaches

| Reaction Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle |

| Isoxazole ring formation | Use of traditional organic solvents | Solvent-free or glycerol-based systems with agro-waste catalysts smolecule.com | Use of renewable feedstocks, safer solvents |

| Oxidation of alcohol | Pyridinium chlorochromate (PCC) | Enzyme-catalyzed oxidation, aerobic oxidation | Use of catalysis, safer reagents |

| Deoxofluorination | Diethylaminosulfur trifluoride (DAST) | Development of less hazardous fluorinating agents | Inherently safer chemistry |

| Derivatization | Palladium-catalyzed cross-coupling in organic solvents | Reactions in aqueous media, use of recyclable catalysts | Safer solvents, catalysis |

Future research will likely focus on integrating these green principles into a cohesive, multi-step synthesis of this compound that is both efficient and environmentally responsible.

Application of Flow Chemistry and Continuous Processing Methodologies